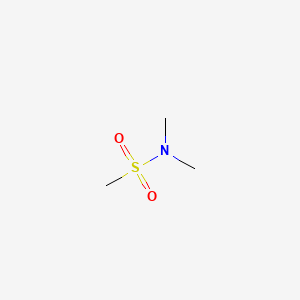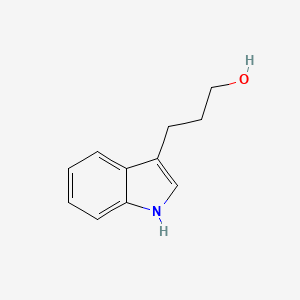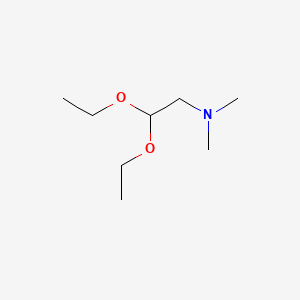
2-Phenethylbenzyl alcohol
描述
2-Phenethylbenzyl alcohol, also known as 2-(2-Phenylethyl)benzenemethanol, is a colorless to slightly yellow transparent liquid with the molecular formula C15H16O and a molecular weight of 212.29 g/mol. This compound is used in the perfume industry as a fixative and fragrance ingredient, but it also has several other scientific applications.
作用机制
Target of Action
This compound is a biochemical used in proteomics research
Mode of Action
It’s known that it reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . More research is required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that this compound is used to prepare reagents required during the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors . In the context of yeast biosynthesis, it’s suggested that 2-Phenylethanol, a related compound, is synthesized via the shikimate pathway . .
Result of Action
生化分析
Biochemical Properties
2-Phenethylbenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . This interaction is crucial in the synthesis of certain chemical compounds. Additionally, this compound is involved in the preparation of reagents required during the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, alcohols can disrupt the physical structure of membranes, including the plasma membrane and membranes of cell organelles . This disruption can lead to the denaturation of proteins and the production of reactive oxygen species, which can interact with various cell components and lead to lipid and protein peroxidation and DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. According to safety data sheets, this compound is stable under recommended storage conditions . Its long-term effects on cellular function in in vitro or in vivo studies are still being explored. It is essential to monitor the compound’s stability and any potential degradation products that may form over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on alcohol consumption in animal models have shown that both short-term and long-term exposure can lead to various physiological effects . For instance, high doses of alcohol can induce liver damage, impaired heart function, and inflammation of the pancreas . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses of this compound in animal models.
Metabolic Pathways
This compound is involved in specific metabolic pathways. The metabolism of alcohols generally involves their conversion to acetaldehyde by alcohol dehydrogenase, followed by further conversion to acetic acid by aldehyde dehydrogenase . These metabolic pathways are essential for the detoxification and elimination of alcohols from the body. The specific metabolic pathways of this compound and its interactions with enzymes or cofactors are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Alcohols can be transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound within specific tissues or organs can influence its activity and function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for its effective use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Alcohols can localize to various cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are important factors to consider
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenethylbenzyl alcohol can be synthesized through various methods. One common method involves the reaction of 2-phenethylbenzyl bromide with a suitable reducing agent. For example, this compound reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide, which can then be reduced to this compound using a reducing agent like lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-phenethylbenzaldehyde. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Phenethylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 2-phenethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-phenethylbenzyl bromide using phosphorous tribromide, followed by further reduction to yield the alcohol.
Substitution: Substitution reactions can occur with halogenating agents to form corresponding halides.
Major Products Formed:
Oxidation: 2-Phenethylbenzaldehyde
Reduction: 2-Phenethylbenzyl bromide
Substitution: Halogenated derivatives
科学研究应用
2-Phenethylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Beyond its use in perfumes, it is also used in the production of other fine chemicals and intermediates.
相似化合物的比较
2-Phenethylbenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, phenethyl alcohol, and 2-phenylethanol. While these compounds share some structural similarities, this compound is unique due to its specific chemical properties and applications:
Benzyl Alcohol: C7H8O, used as a solvent and in the manufacture of other chemicals.
Phenethyl Alcohol: C8H10O, used in perfumes and as a preservative.
2-Phenylethanol: C8H10O, also used in perfumes and as a flavoring agent.
属性
IUPAC Name |
[2-(2-phenylethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRYQJPVUJHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232410 | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-78-9 | |
| Record name | 2-(2-Phenylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 835-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENETHYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P26YX6E7FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















